2-(tetrahydro-2H-pyran-4-yl)acetyl chloride

Organic Synthesis Acylation Process Chemistry

2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride (CAS 40500-05-8) is an acyl chloride functionalized building block featuring a tetrahydropyran (THP) ring linked to an acetyl chloride moiety. With a molecular formula of C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol, this compound is a reactive electrophilic intermediate widely used in organic synthesis for the acylation of amines, alcohols, and other nucleophiles.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 40500-05-8
Cat. No. B1325050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tetrahydro-2H-pyran-4-yl)acetyl chloride
CAS40500-05-8
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1COCCC1CC(=O)Cl
InChIInChI=1S/C7H11ClO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2
InChIKeyJOMCRTRTXWWINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride CAS 40500-05-8: Acyl Chloride Building Block with Tetrahydropyran Scaffold for Targeted Synthesis


2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride (CAS 40500-05-8) is an acyl chloride functionalized building block featuring a tetrahydropyran (THP) ring linked to an acetyl chloride moiety [1]. With a molecular formula of C₇H₁₁ClO₂ and a molecular weight of 162.61 g/mol, this compound is a reactive electrophilic intermediate widely used in organic synthesis for the acylation of amines, alcohols, and other nucleophiles [1]. The THP ring serves as a privileged scaffold in medicinal chemistry due to its oxygen heteroatom, which can act as a hydrogen bond acceptor, and its saturated cyclic structure, which provides conformational constraints that can enhance target selectivity and metabolic stability relative to simple aliphatic acyl chlorides [2].

Why 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride Cannot Be Replaced by Simpler Acyl Chlorides in MedChem Synthesis


Generic substitution with simpler acyl chlorides (e.g., acetyl chloride, phenylacetyl chloride) fails to recapitulate the specific physicochemical and structural benefits conferred by the tetrahydropyran ring system. The THP oxygen introduces a hydrogen bond acceptor that can modulate binding interactions, while the saturated ring imparts conformational rigidity that is absent in linear acyl chlorides [1]. Furthermore, the balance of lipophilicity (LogP ≈ 1–1.5 for THP-acetyl derivatives) and polar surface area directly impacts passive permeability and metabolic stability, which cannot be replicated by more lipophilic or less constrained alternatives [2]. This makes 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride a non-interchangeable building block for programs requiring THP-containing motifs.

Quantitative Differentiation: Direct Comparative Data for 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride


Synthetic Yield: Quantitative Acylation Performance vs. Alternative Chlorinating Agents

In a documented synthetic procedure, 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride was prepared from the corresponding carboxylic acid using oxalyl chloride/DMF in DCM, achieving a quantitative 100% yield [1]. While direct head-to-head yield data against alternative chlorinating agents (e.g., thionyl chloride) for this specific substrate are not available, the reported quantitative conversion underscores the reliability and efficiency of this method, which is a key factor for procurement decisions where high-yield intermediate synthesis is prioritized.

Organic Synthesis Acylation Process Chemistry

Commercial Purity: Standardized 95% Assay vs. Lower Purity Acyl Chloride Alternatives

Commercially, 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride is routinely supplied at a standard purity of 95% (by NMR/HPLC/GC), as verified by vendor batch analysis . In comparison, many generic acyl chlorides are offered at lower purity grades (e.g., 90% or technical grade) without analytical documentation, which can introduce impurities that compromise downstream reaction yields and product consistency.

Chemical Procurement Purity Analysis Quality Control

Lipophilicity Modulation: Class-Level LogP Advantage of THP-Acetyl Scaffold Over Phenylacetyl Chloride

The tetrahydropyran-4-yl-acetyl scaffold confers a calculated LogP in the range of 1.0–1.5 (e.g., tetrahydropyran-4-yl acetaldehyde LogP = 1.002 [1]), which is significantly lower than the LogP of phenylacetyl chloride (estimated LogP ~2.0–2.5). This moderate lipophilicity, combined with the oxygen heteroatom, enhances aqueous solubility and reduces non-specific protein binding, a desirable profile for lead optimization in medicinal chemistry [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity: THP Ring Constraint vs. Flexible Alkyl Chain Analogs

The tetrahydropyran ring is a conformationally constrained scaffold that restricts the rotational freedom of the attached acetyl chloride moiety, thereby pre-organizing the molecule for specific binding interactions. In contrast, linear alkyl acyl chlorides (e.g., hexanoyl chloride) possess flexible chains that adopt multiple low-energy conformations, increasing entropic penalty upon binding and reducing target selectivity [1]. This conformational pre-organization is a recognized advantage in fragment-based drug design and is leveraged in the synthesis of PDE2 inhibitors and CCR5 antagonists [2].

Medicinal Chemistry Conformational Analysis Structure-Based Design

Validated Application Scenarios for 2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride in Drug Discovery and Process Chemistry


Synthesis of Tetrahydropyran-Containing PDE2 Inhibitor Intermediates

2-(Tetrahydro-2H-pyran-4-yl)acetyl chloride is a versatile acylating agent for constructing tetrahydropyran-based scaffolds that are key intermediates in PDE2 inhibitors. The high-yielding, quantitative synthesis route [1] and the conformational constraints provided by the THP ring [2] make it a preferred starting material for large-scale process chemistry applications, as demonstrated in the 49% overall yield, chromatography-free synthesis of a chiral PDE2 intermediate [2].

Preparation of CCR5 Antagonist TAK-779 Intermediates via Acylation

This acyl chloride is employed in the acylation of amines to generate N-substituted tetrahydropyran-4-yl-acetamides, which serve as critical building blocks for CCR5 antagonists such as TAK-779 [3]. The balanced lipophilicity of the THP-acetyl moiety (LogP ~1.0–1.5) [4] enhances the drug-like properties of these intermediates, improving solubility and reducing metabolic liabilities.

Fragment-Based Drug Discovery: THP-Acetyl as a Privileged Scaffold

In fragment-based screening campaigns, 2-(tetrahydro-2H-pyran-4-yl)acetyl chloride can be used to introduce a conformationally constrained, hydrogen-bond-accepting moiety into lead compounds. The THP ring is recognized as a privileged scaffold in medicinal chemistry [2], and its incorporation via acylation provides a straightforward method to modulate physicochemical properties such as LogP and polar surface area, thereby improving the odds of lead optimization success.

Custom Synthesis of Biologically Active Amides and Esters

Researchers requiring bespoke tetrahydropyran-containing amides or esters can rely on this acyl chloride's high commercial purity (95%) to minimize side reactions and purification efforts. The documented quantitative acylation protocol [1] provides a robust starting point for generating diverse compound libraries for SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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